5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-(2-methylpropanoyl)furan-2-carbohydrazide
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Overview
Description
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-ISOBUTYRYL-2-FUROHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with a chloromethyl group and a furohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-ISOBUTYRYL-2-FUROHYDRAZIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Chloromethylation: The pyrazole ring is then chloromethylated using formaldehyde and hydrochloric acid or other chloromethylating agents.
Attachment of the Furohydrazide Moiety: The final step involves the reaction of the chloromethylated pyrazole with isobutyryl furohydrazide under reflux conditions in an appropriate solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-ISOBUTYRYL-2-FUROHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-ISOBUTYRYL-2-FUROHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antileishmanial and antimalarial agent.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its bioactive properties.
Material Science: It is studied for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-ISOBUTYRYL-2-FUROHYDRAZIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds such as 3(5)-substituted pyrazoles and quinolinyl-pyrazoles
Hydrazide Derivatives: Compounds like isonicotinyl hydrazide and furosemide.
Uniqueness
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-ISOBUTYRYL-2-FUROHYDRAZIDE is unique due to its combined pyrazole and furohydrazide moieties, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a versatile compound for various applications.
Properties
Molecular Formula |
C13H15ClN4O3 |
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Molecular Weight |
310.73 g/mol |
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]-N'-(2-methylpropanoyl)furan-2-carbohydrazide |
InChI |
InChI=1S/C13H15ClN4O3/c1-8(2)12(19)16-17-13(20)11-4-3-10(21-11)7-18-6-9(14)5-15-18/h3-6,8H,7H2,1-2H3,(H,16,19)(H,17,20) |
InChI Key |
LJTSEMRWWAXMRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NNC(=O)C1=CC=C(O1)CN2C=C(C=N2)Cl |
Origin of Product |
United States |
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